D-(+)-Allose is a rare sugar, classified as an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. [, , , , ] It is a C-3 epimer of D-glucose, differing only in the orientation of the hydroxyl group at the third carbon atom. [, , ] D-(+)-Allose is found naturally in minute quantities in plants such as Protea rubropilosa, Passiflora edulis, and Sideritis grandiflora, predominantly as a component of glycosides. [, , ]
D-(+)-Allose has gained significant research interest due to its various physiological properties, including potential applications as a low-calorie sweetener, antioxidant, and in therapeutic interventions for diseases like cancer. [, , , ]
D-allose can be synthesized through both chemical and biological methods. Chemical synthesis methods, while effective, often produce by-products that complicate purification processes. In contrast, biosynthesis offers a more environmentally friendly approach with higher specificity and milder reaction conditions.
The biosynthetic route via Escherichia coli involves knocking out genes responsible for phosphorylating sugars to redirect metabolic flux towards D-allose production. The fermentation process typically uses glycerol or D-glucose as substrates and can yield significant quantities of D-allose under optimized conditions .
D-allose has the molecular formula C₆H₁₂O₆ and features a six-carbon chain with an aldehyde group at one end. Its structural configuration allows it to exist in both linear and cyclic forms, with the cyclic form being predominant in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of D-allose, providing detailed information about its molecular environment .
D-allose can participate in various chemical reactions typical of monosaccharides, including:
The enzymatic reactions often involve specific enzymes that catalyze the conversion of substrates into D-allose with high efficiency. For example, the use of immobilized enzymes has shown promising results for continuous production processes .
Relevant analyses include kinetic studies that assess the reaction rates of D-allose formation under varying conditions such as pH and temperature .
D-allose has several scientific applications:
Research continues into optimizing production methods and expanding the applications of D-allose across various industries, highlighting its significance as a rare sugar with promising health benefits.
D-Allose belongs to the aldohexose family, with the systematic name (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. Its defining structural feature is the axial orientation of the hydroxyl group at the C3 position in the predominant β-D-allopyranose form (¹C₄ chair conformation). This configuration differentiates it stereochemically from D-glucose (C2 epimer) and D-mannose (C2 epimer of D-glucose) and governs its specific biochemical interactions [5] [10].
The anomeric forms of D-allose exhibit mutarotation in aqueous solution, reaching an equilibrium characterized by a specific optical rotation of +14.41° (c = 5, final value after 20 hours). This process involves interconversion between the α and β anomers, with the β-pyranose form being thermodynamically favored (~84% at equilibrium). Crystallization from dilute methanol yields β-D-allopyranose monohydrate, forming orthorhombic crystals with a melting point of 128–128.5°C [10].
Table 1: Structural Characteristics of D-Allose Compared to Related Monosaccharides
Property | D-Allose | D-Glucose | D-Mannose | D-Allulose (D-Psicose) |
---|---|---|---|---|
IUPAC Name | (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal | (2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal | (3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one |
C2 Configuration | Axial (β-pyranose) | Equatorial | Axial | Ketose (C3 epimer of fructose) |
C3 Configuration | Axial (β-pyranose) | Axial | Equatorial | - |
Dominant Anomer (Pyranose) | β (84%) | β (64%) | β (67%) | β (77%) |
Melting Point (°C) | 128–128.5 | 146 (anhydrous) | 132 (β form) | 96 |
CAS Registry Number | 2595-97-3 | 50-99-7 | 3458-28-4 | 551-68-8 |
The chemical reactivity of D-allose includes participation in glycosylation reactions, where regioselectivity is influenced by anomeric configuration. Studies utilizing D-allopyranosyl acceptors reveal preferential glycosylation at the axially oriented O3 position for α-linked donors, while β-linked donors favor the equatorial O4 position. This behavior, elucidated through molecular modeling and experimental validation, provides critical insights for synthesizing D-allose-containing oligosaccharides with defined linkages [5].
True to its classification as a rare sugar, D-allose exists in minute quantities within specific ecological niches. Its presence has been confirmed in select higher plants, primarily within the families Proteaceae and Solanaceae:
Beyond botanical sources, D-allose occurs transiently in microbial metabolic pathways, particularly in bacterial L-rhamnose catabolism. However, it does not accumulate to significant levels. Bacteria capable of metabolizing or interconverting rare sugars, such as specific strains of Pseudomonas stutzeri, Bacillus pallidus, Clostridium thermocellum, and Lactococcus lactis, possess enzymatic machinery (e.g., L-rhamnose isomerase, ribose-5-phosphate isomerase, galactose 6-phosphate isomerase) capable of producing D-allose from precursors like D-allulose or D-glucose [1] [9].
The rarity of D-allose stems primarily from biosynthetic inefficiency. Most organisms lack dedicated pathways for its de novo synthesis. Furthermore, its molecular similarity to D-glucose allows cellular uptake via glucose transporters (e.g., GLUTs), but its atypical configuration impedes efficient phosphorylation and subsequent entry into central metabolic pathways like glycolysis. This metabolic "silence" prevents energy derivation from D-allose and contributes to its low natural abundance [2] [7].
D-Allose exhibits a suite of physicochemical properties relevant to its potential food and pharmaceutical applications:
Sweetness Profile: D-Allose possesses approximately 80% of the sweetness intensity of sucrose (0.8 relative sweetness). This clean, sugar-like taste profile, devoid of significant off-flavors or aftertastes common to artificial sweeteners, positions it as a viable sucrose substitute for calorie reduction. Its sweetness potency is lower than that of D-fructose (~117% sucrose) but higher than D-allulose (~70% sucrose) [2] [7].
Solubility and Hygroscopicity: D-Allose demonstrates high water solubility (exceeding 291 g per 100 g water at room temperature), comparable to or slightly higher than sucrose (~200 g/100 mL). This high solubility facilitates its incorporation into liquid formulations and beverages. It exhibits low hygroscopicity, meaning it absorbs minimal moisture from the environment. This property is advantageous for powder stability, preventing caking and maintaining flowability during storage [8] [10].
Table 2: Key Functional Properties of D-Allose
Property | Value/Rating | Comparison to Sucrose (100%) | Functional Significance |
---|---|---|---|
Relative Sweetness | ~80% | 0.8 | Sucrose substitute with clean taste; moderate calorie reduction potential |
Caloric Value | ~0.2 kcal/g | ~5% | Ultra-low calorie sugar; significant calorie reduction |
Water Solubility (RT) | >291 g/100g H₂O | >~145% | Easy dissolution for beverages/syrups; no solubility issues |
Hygroscopicity | Low | Lower | Improved stability in powder form; reduced caking |
Melting Point | 128–128.5°C (monohydrate) | Lower | Relevant for thermal processing (baking, extrusion) |
Glycemic Index | Negligible | Near 0% | Suitable for diabetics; no significant blood glucose impact |
Thermal and pH Stability: The melting point of crystalline β-D-allopyranose monohydrate is 128–128.5°C [10]. D-Allose demonstrates good thermal stability across typical food processing temperatures (up to ~120°C). While it participates in Maillard browning reactions due to its reducing nature, its reaction rate differs from glucose and fructose, influencing color and flavor development kinetics in thermally processed foods. D-Allose solutions are stable across a wide pH range, although prolonged exposure to extremes of pH and high temperatures can lead to degradation or epimerization [3] [7].
Functional Interactions in Matrices: In complex food systems like baked goods, D-Allose exhibits distinct water-binding behavior compared to sucrose. Studies indicate it may hold water more effectively than sucrose, potentially reducing water evaporation during initial baking phases. However, its ability to elevate starch gelatinization temperatures is less pronounced than sucrose. Sucrose significantly delays gelatinization due to strong water competition and specific hydrogen bonding, whereas D-allulose (and likely D-allose, based on structural similarity) exerts a weaker inhibitory effect. This difference impacts the texture and structure development in products like cakes [3]. Its reducing nature also contributes to enhanced Maillard browning compared to sucrose. Furthermore, D-allose can influence protein functionality; for instance, it enhances foaming capacity and gelling properties in egg white proteins, likely through interactions during Maillard reactions or direct modification of protein hydration [7] [8].
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